molecular formula C7H16ClNO B6261509 3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride CAS No. 863615-12-7

3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride

Cat. No.: B6261509
CAS No.: 863615-12-7
M. Wt: 165.7
InChI Key:
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Description

3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride is a chemical compound that features a pyrrolidine ring, a three-carbon chain, and a hydroxyl group. This compound is often used in various scientific research applications due to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.

    Attachment of the Propan-1-ol Chain: The three-carbon chain with a hydroxyl group is introduced through nucleophilic substitution reactions, often using reagents like alkyl halides.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Different alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-3-pyrrolidin-1-yl-propan-1-ol: Similar structure but with a phenyl group.

    Pyrrolidine-2-one: A derivative with a carbonyl group.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups.

Uniqueness

3-[(2R)-pyrrolidin-2-yl]propan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a pyrrolidine ring and a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

863615-12-7

Molecular Formula

C7H16ClNO

Molecular Weight

165.7

Purity

90

Origin of Product

United States

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